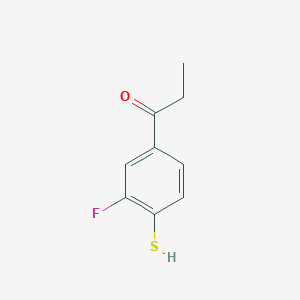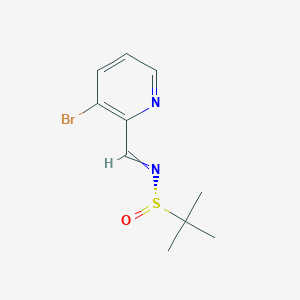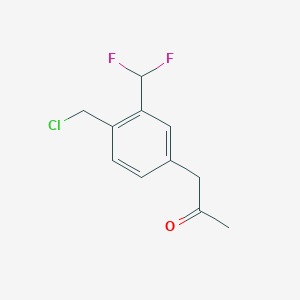
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of bromine, iodine, and difluoromethoxy groups
Métodos De Preparación
The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: The presence of iodine allows for coupling reactions, which can be useful in the synthesis of more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine, iodine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
- 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
- 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C10H8BrF2IO2 |
|---|---|
Peso molecular |
404.97 g/mol |
Nombre IUPAC |
1-bromo-1-[2-(difluoromethoxy)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c1-5(15)9(11)7-4-6(14)2-3-8(7)16-10(12)13/h2-4,9-10H,1H3 |
Clave InChI |
DLYBFIHDTJBRTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)I)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)












